molecular formula C7H8ClN3O4S2 B13451502 7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide

7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide

Cat. No.: B13451502
M. Wt: 297.7 g/mol
InChI Key: SNUZOFONGMKQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . Additionally, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications .

Comparison with Similar Compounds

Similar compounds to 7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide include:

Properties

Molecular Formula

C7H8ClN3O4S2

Molecular Weight

297.7 g/mol

IUPAC Name

7-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-5-sulfonamide

InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5(16(9,12)13)7-6(2-4)17(14,15)11-3-10-7/h1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

SNUZOFONGMKQAC-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(C=C(C=C2S(=O)(=O)N)Cl)S(=O)(=O)N1

Origin of Product

United States

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